molecular formula C14H12F2N2O2 B6567843 N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide CAS No. 1021264-56-1

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide

Cat. No. B6567843
CAS RN: 1021264-56-1
M. Wt: 278.25 g/mol
InChI Key: WQKXCHUUZKHHCA-UHFFFAOYSA-N
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Description

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide (N-DFOPCA) is a chemical compound that has been the subject of several scientific studies. It has been used in a variety of applications, ranging from drug development to laboratory experiments. N-DFOPCA has been found to have a number of biochemical and physiological effects, as well as a number of advantages and limitations for lab experiments.

Scientific Research Applications

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide has been studied for its potential applications in drug development. It has been found to have potential anti-cancer, anti-inflammatory, and anti-microbial properties. N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Additionally, N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide has been studied for its potential use in the treatment of cardiovascular diseases.

Mechanism of Action

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide has been found to act as an inhibitor of a number of enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and cyclin-dependent kinases (CDKs). It has been found to inhibit the activity of these enzymes by binding to the active sites and preventing the enzymes from catalyzing their respective reactions.
Biochemical and Physiological Effects
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide has been found to have a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, it has been found to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide has also been found to have anti-microbial and anti-fungal properties.

Advantages and Limitations for Lab Experiments

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize. Additionally, it has been found to be a relatively stable compound, with a low solubility in water. However, one of the main limitations of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide is that it is relatively insoluble in organic solvents, making it difficult to use in some experiments.

Future Directions

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide has a number of potential future directions. One potential direction is the development of more efficient methods of synthesis. Additionally, further research could be conducted to determine the potential therapeutic applications of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide. Finally, further research could be conducted to determine the potential interactions of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide with other drugs.

Synthesis Methods

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide can be synthesized through a variety of methods. One of the most common methods is the reaction of 2-chloro-4-fluorobenzaldehyde with 1-methylcyclopropanecarboxamide in the presence of sodium hydroxide and a catalyst. This reaction produces N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide as a single product. Other methods of synthesis include the use of other aldehydes, such as 3-chlorobenzaldehyde, or the use of other cyclopropanecarboxamides, such as 1-ethylcyclopropanecarboxamide.

properties

IUPAC Name

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O2/c15-9-3-4-11(12(16)5-9)13-6-10(18-20-13)7-17-14(19)8-1-2-8/h3-6,8H,1-2,7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKXCHUUZKHHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide

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